
Fmoc-Val-Ala-PAB-PFP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Val-Ala-PAB-PFP involves multiple steps. Initially, Fmoc-Val-OH is activated with N-hydroxysuccinimide (NHS) and N,N’-dicyclohexylcarbodiimide (DCC), followed by reaction with L-alanine to generate Fmoc-Val-Ala-OH . This intermediate is then reacted with p-aminobenzyloxycarbonyl (PAB) and pentafluorophenyl (PFP) ester to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated solid-phase synthesis techniques. These methods ensure high purity and yield, making the compound suitable for pharmaceutical and research applications .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-Val-Ala-PAB-PFP undergoes various chemical reactions, including:
Cleavage Reactions: The valine-alanine dipeptide can be cleaved by enzymes such as cathepsin B.
Deprotection Reactions: The Fmoc group can be deprotected under basic conditions to obtain the free amine.
Common Reagents and Conditions
Cleavage Reactions: Enzymes like cathepsin B are commonly used.
Deprotection Reactions: Basic conditions, such as the use of piperidine, are employed to remove the Fmoc group.
Major Products Formed
Cleavage Reactions: The cleavage of the valine-alanine dipeptide results in the release of the drug payload.
Deprotection Reactions: Deprotection of the Fmoc group yields the free amine, which can be used for further conjugations.
Aplicaciones Científicas De Investigación
Fmoc-Val-Ala-PAB-PFP is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its applications include:
Bioconjugation: Used as a linker in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates.
Drug Delivery: Enhances the pharmacokinetics and efficacy of drugs while reducing their toxicity and immunogenicity.
Research and Development: Employed in the development of new therapeutic agents and diagnostic tools.
Mecanismo De Acción
The mechanism of action of Fmoc-Val-Ala-PAB-PFP involves its role as a cleavable linker in bioconjugates . The valine-alanine dipeptide is specifically cleaved by enzymes such as cathepsin B, leading to the release of the drug payload at the target site . This targeted release enhances the efficacy and reduces the side effects of the therapeutic agents .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Val-Cit-PAB-PFP: Similar structure but contains a citrulline residue instead of alanine.
Fmoc-Val-Ala-PAB-PNP: Contains a p-nitrophenyl (PNP) ester instead of a pentafluorophenyl (PFP) ester.
Uniqueness
Fmoc-Val-Ala-PAB-PFP is unique due to its specific combination of functional groups, which provide optimal stability and reactivity for bioconjugation and drug delivery applications . The pentafluorophenyl ester group enhances its reactivity, making it a preferred choice for efficient conjugation reactions .
Propiedades
Fórmula molecular |
C37H32F5N3O7 |
|---|---|
Peso molecular |
725.7 g/mol |
Nombre IUPAC |
[4-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (2,3,4,5,6-pentafluorophenyl) carbonate |
InChI |
InChI=1S/C37H32F5N3O7/c1-18(2)32(45-36(48)50-17-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26)35(47)43-19(3)34(46)44-21-14-12-20(13-15-21)16-51-37(49)52-33-30(41)28(39)27(38)29(40)31(33)42/h4-15,18-19,26,32H,16-17H2,1-3H3,(H,43,47)(H,44,46)(H,45,48)/t19-,32-/m0/s1 |
Clave InChI |
GTTLUTNKEYUIOG-GTJUCTONSA-N |
SMILES isomérico |
C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)[C@H](C(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
SMILES canónico |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[h]pentaphene](/img/structure/B14763217.png)

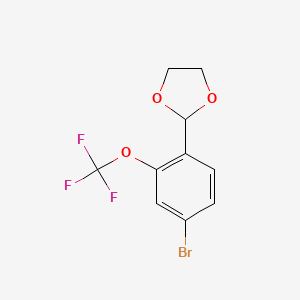
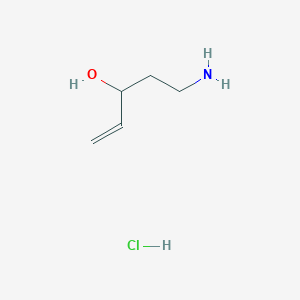
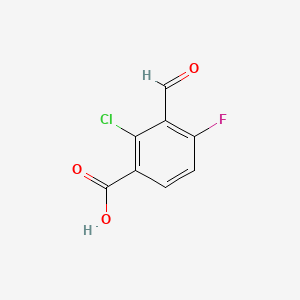

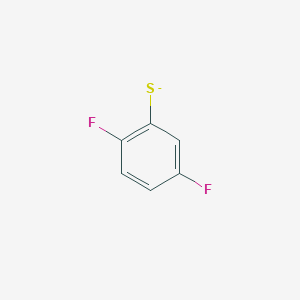
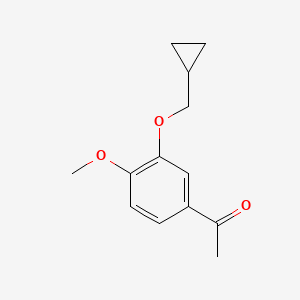
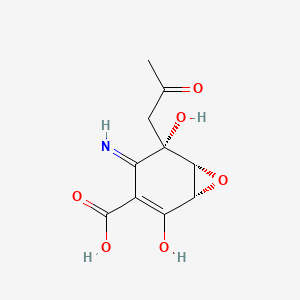
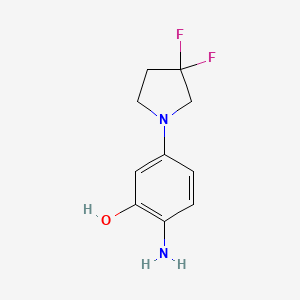
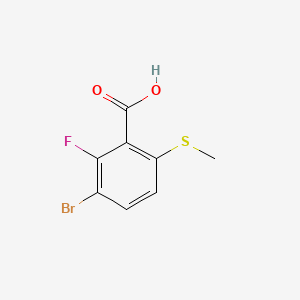
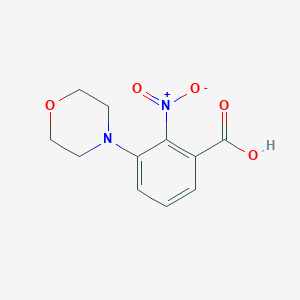
![2a,6a-Epoxy-2,7-methanonaphtho[2,3-b]oxirene](/img/structure/B14763286.png)
![1-(Benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)pent-4-en-1-ol](/img/structure/B14763290.png)
